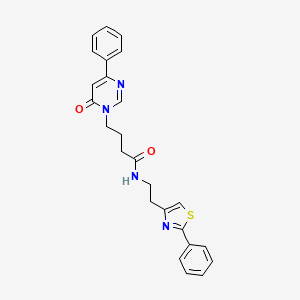
4-(6-oxo-4-phenylpyrimidin-1(6H)-yl)-N-(2-(2-phenylthiazol-4-yl)ethyl)butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(6-oxo-4-phenylpyrimidin-1(6H)-yl)-N-(2-(2-phenylthiazol-4-yl)ethyl)butanamide is a useful research compound. Its molecular formula is C25H24N4O2S and its molecular weight is 444.55. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 4-(6-oxo-4-phenylpyrimidin-1(6H)-yl)-N-(2-(2-phenylthiazol-4-yl)ethyl)butanamide is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its anticancer properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
The molecular formula of the compound is C22H22N4O, with a molecular weight of approximately 358.44 g/mol. The structural features include a pyrimidine ring and a thiazole moiety, which are known to contribute to various biological activities.
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds related to the pyrimidine and thiazole classes. For instance, derivatives with similar structures have shown significant growth inhibition against various cancer cell lines. The compound has been evaluated for its cytotoxic effects across multiple cancer types:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HOP-92 (NSCLC) | 10 | Inhibition of cell proliferation via apoptosis induction |
| HCT-116 (Colorectal) | 15 | Cell cycle arrest and apoptosis |
| SK-BR-3 (Breast) | 12 | Inhibition of kinase activity leading to cell death |
These findings suggest that the compound may exert its effects through mechanisms such as apoptosis and cell cycle regulation, common pathways in anticancer drug action.
The proposed mechanisms through which this compound exerts its biological effects include:
- Inhibition of Kinase Activity : Similar compounds have demonstrated the ability to inhibit specific kinases involved in cancer progression, suggesting that this compound may interact with these targets.
- Induction of Apoptosis : Evidence indicates that the compound can trigger apoptotic pathways in cancer cells, leading to programmed cell death.
- Cell Cycle Arrest : The compound may interfere with the normal progression of the cell cycle, preventing cancer cells from proliferating.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of pyrimidine and thiazole derivatives. Modifications to the structure can significantly influence potency and selectivity:
- Substituents on the Pyrimidine Ring : Variations in substituents can enhance binding affinity to target proteins.
- Thiazole Moiety Modifications : Altering functional groups on the thiazole ring can improve solubility and bioavailability.
Case Studies
Several studies have explored the biological activity of similar compounds:
- Study on Pyrimidine Derivatives : A study published in Journal of Medicinal Chemistry reported that pyrimidine derivatives exhibited significant anticancer activity against a panel of human tumor cell lines, with some derivatives achieving IC50 values as low as 5 µM .
- Thiazole-Based Compounds : Research indicated that thiazole derivatives possess antimicrobial and anticancer properties, with certain compounds demonstrating selective toxicity towards tumor cells while sparing normal cells .
- Combination Therapies : Investigations into combination therapies involving this compound and established chemotherapeutics have shown enhanced efficacy, suggesting potential for use in multi-drug regimens.
Propiedades
IUPAC Name |
4-(6-oxo-4-phenylpyrimidin-1-yl)-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N4O2S/c30-23(26-14-13-21-17-32-25(28-21)20-10-5-2-6-11-20)12-7-15-29-18-27-22(16-24(29)31)19-8-3-1-4-9-19/h1-6,8-11,16-18H,7,12-15H2,(H,26,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCZGTSPHGBSXKB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=O)N(C=N2)CCCC(=O)NCCC3=CSC(=N3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













